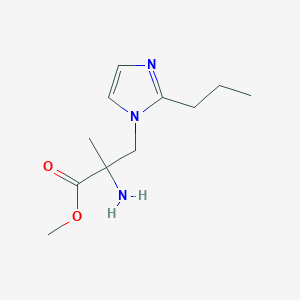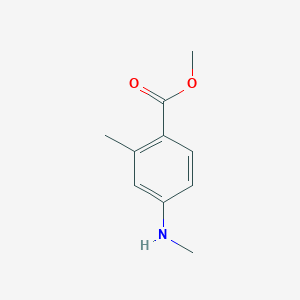
Methyl 2-methyl-4-(methylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-4-(methylamino)benzoate: is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methyl group, a methylamino group, and a benzoate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Methylation of Methyl Anthranilate: One common method involves the methylation of methyl anthranilate using methylating agents such as dimethyl sulfate or methyl iodide. The reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Esterification of N-Methylanthranilic Acid: Another method involves the esterification of N-methylanthranilic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of methyl 2-methyl-4-(methylamino)benzoate often involves large-scale methylation or esterification processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-methyl-4-(methylamino)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Acts as a reagent in the preparation of sulfonamide-containing N-hydroxyindole-2-carboxylates, which are inhibitors of human lactate dehydrogenase-isoform 5 .
Biology:
- Utilized in the study of enzyme inhibition and protein interactions.
- Serves as a model compound in biochemical assays.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of antiarthritic and anti-inflammatory agents .
Industry:
- Employed in the production of fragrances and flavoring agents due to its pleasant odor.
- Used in the formulation of cosmetic products.
Wirkmechanismus
The mechanism of action of methyl 2-methyl-4-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like lactate dehydrogenase, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to altered metabolic pathways and physiological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(methylamino)benzoate: Similar structure but with the methylamino group at a different position.
Methyl 2-(methylamino)benzoate: Lacks the additional methyl group on the benzoate ring.
Methyl 4-aminobenzoate: Contains an amino group instead of a methylamino group.
Uniqueness: Methyl 2-methyl-4-(methylamino)benzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a methyl group, a methylamino group, and a benzoate ester group makes it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
methyl 2-methyl-4-(methylamino)benzoate |
InChI |
InChI=1S/C10H13NO2/c1-7-6-8(11-2)4-5-9(7)10(12)13-3/h4-6,11H,1-3H3 |
InChI-Schlüssel |
BCQPKPNFYCHMKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate](/img/structure/B15302715.png)
![4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid](/img/structure/B15302720.png)
![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)
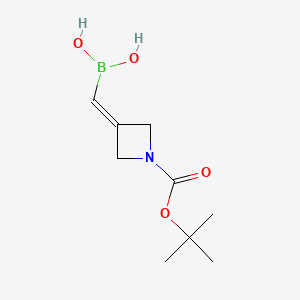
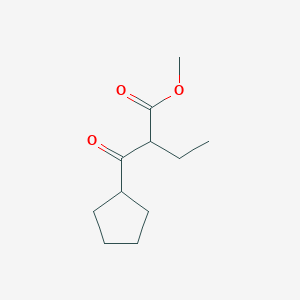
![tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15302740.png)
![rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15302742.png)
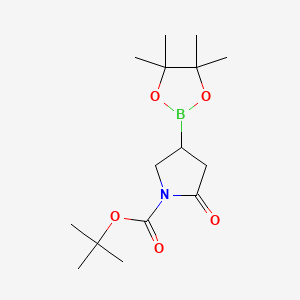
![5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane](/img/structure/B15302769.png)
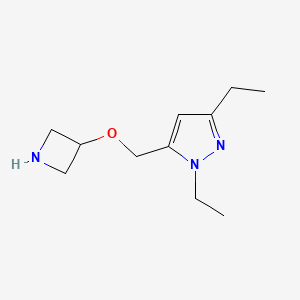

![7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)
![3-[Cyclopropyl(methyl)amino]propan-1-ol hydrochloride](/img/structure/B15302791.png)
